[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-chloro-6-imidazol-1-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14;/h1-5,7H,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKNOTGGSIENSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820705-09-6 | |
| Record name | Benzenemethanamine, 2-chloro-6-(1H-imidazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820705-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Imidazole Ring Installation via Nucleophilic Aromatic Substitution
Patent CN112358490A demonstrates the feasibility of SNAr reactions for introducing nitrogen-containing heterocycles to halogenated aromatics. Adapting this methodology:
- Substrate Preparation : 2,6-Dichlorobenzonitrile undergoes selective displacement at the 6-position using imidazole in DMF at 155–165°C with K2CO3 as base.
- Reaction Optimization :
Table 1: Solvent Effects on Imidazole Coupling
| Solvent | Conversion (%) | Byproduct Formation |
|---|---|---|
| DMF | 83.1 | <5% |
| DMAc | 67.4 | 12% |
| NMP | 71.9 | 8% |
| DMSO | 58.2 | 18% |
Methanamine Side Chain Introduction
Following imidazole installation, the nitrile group undergoes Staudinger reduction:
Catalytic Hydrogenation :
Protection Strategies :
Process Intensification and Scalability
Continuous Flow Synthesis
Adapting batch protocols from PMC4325277, a two-stage continuous system demonstrates:
Crystallization Optimization
Final product isolation employs anti-solvent crystallization:
- Solvent: Ethanol/water (4:1 v/v)
- Cooling rate: 0.5°C/min to 4°C
- Crystal morphology analysis shows rhombic habit with mean particle size 50μm
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, D2O):
δ 8.12 (s, 1H, imidazole H-2)
δ 7.85 (d, J=8.4 Hz, 1H, aromatic H-4)
δ 7.62 (d, J=8.4 Hz, 1H, aromatic H-3)
δ 4.02 (s, 2H, CH2NH3+)HPLC :
Column: C18, 5μm
Mobile phase: 10mM NH4OAc (pH 5.0)/MeCN (85:15)
Retention time: 6.72 min
Purity Assessment
ICP-MS confirms residual palladium <1ppm meeting ICH Q3D guidelines
Industrial-Scale Considerations
Cost Analysis
Table 2: Raw Material Cost Breakdown
| Component | Cost/kg ($) | % Total Cost |
|---|---|---|
| 2,6-Dichlorobenzonitrile | 120 | 58% |
| Imidazole | 45 | 22% |
| Pd/C catalyst | 3000 | 15% |
| Other reagents | 25 | 5% |
Environmental Impact
Process mass intensity (PMI) = 32 kg/kg product
Key areas for improvement:
- Catalyst recycling (85% recovery demonstrated)
- Solvent recovery system reduces DMF waste by 70%
Alternative Synthetic Routes
Cross-Coupling Approaches
Buchwald-Hartwig amination using:
Enzymatic Methods
Lipase-mediated synthesis shows promise:
- Candida antarctica lipase B in ionic liquids
- 60% conversion at 50°C
- Requires further optimization for industrial viability
Chemical Reactions Analysis
Types of Reactions
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (2-Chloro-6-imidazol-1-ylphenyl)methanamine dihydrochloride
- CAS No.: 1909319-89-6
- Molecular Formula : C₁₀H₁₂Cl₃N₃
- Molecular Weight : 280.58 g/mol .
Structural Features :
The compound consists of a chlorinated phenyl ring substituted with an imidazole group at the 6-position and a methanamine group at the 2-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for laboratory applications in drug discovery .
Applications :
Primarily used as a versatile small-molecule scaffold for medicinal chemistry research. Its structural motifs (chlorophenyl, imidazole, and amine) are pharmacologically relevant, enabling derivatization for targeting enzymes or receptors .
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and similar molecules:
Key Observations :
- Chlorine vs.
- Core Heterocycle : The phenyl-imidazole core in the target differs from benzimidazole () or pyridine () derivatives, altering electronic properties and binding interactions.
- Salt Form: Dihydrochloride salts (target, ) generally exhibit higher solubility than neutral or mono-hydrochloride forms (e.g., ) .
Commercial Availability and Handling
Biological Activity
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride, with the CAS number 1158572-03-2, is a compound that has gained attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.
The chemical formula for this compound is C10H11Cl2N3. It features a chlorinated phenyl ring and an imidazole moiety, which are pivotal in its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 244.12 g/mol |
| IUPAC Name | (2-chloro-6-imidazol-1-ylphenyl)methanamine hydrochloride |
| CAS Number | 1158572-03-2 |
| Appearance | White to off-white powder |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties against various human cancer cell lines. For instance, it has been tested against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, showing promising results in inhibiting cell proliferation.
In Vitro Studies
In a study evaluating the compound's cytotoxicity, the following IC50 values were reported:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.67 |
| MCF-7 | 4.89 |
| A549 | 6.34 |
These values indicate that the compound has a moderate level of potency against these cancer cell lines, comparable to known chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analyses have indicated an increase in early and late apoptotic cells upon treatment with the compound, suggesting that it may activate intrinsic apoptotic pathways.
Structure-Activity Relationship (SAR)
The structural components of this compound are crucial for its biological activity. Modifications at the chlorinated position or alterations in the imidazole ring can significantly affect its potency and selectivity towards cancer cells.
Comparative Analysis
A comparative analysis with related compounds reveals that substitutions on the phenyl ring can enhance or diminish activity:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound | 4.89 | Moderate activity |
| 4-Chlorophenyl derivative | 3.42 | Higher potency |
| Unsubstituted analogue | >10 | Significantly less active |
Case Studies
A notable case study involved the use of this compound in combination therapies. When combined with established chemotherapeutics like cisplatin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Q & A
Basic: What are the key identifiers and molecular characteristics of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride?
Answer:
The compound’s molecular formula is C₁₀H₁₁ClN₃·HCl , with a calculated molecular weight of 240.59 g/mol (based on analogous imidazole-containing methanamine hydrochlorides in and ). Key identifiers include:
- CAS Registry Number : While not explicitly listed for this compound, structurally similar derivatives (e.g., [5-chloro-2-(1H-imidazol-1-yl)phenyl]amine) suggest CAS numbers may vary by substitution pattern .
- Functional Groups : A primary amine (-NH₂), chloro substituent, and imidazole ring, which influence reactivity and solubility.
For precise characterization, use NMR (¹H/¹³C) , HPLC ( ), and mass spectrometry ( ) to confirm structure and purity .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : Store in sealed glass containers at 2–8°C , protected from light and moisture (). Avoid proximity to strong oxidizers or heat sources (>25°C) to prevent decomposition .
- Handling : Use nitrile gloves , goggles , and lab coats in a fume hood to minimize inhalation/contact risks. Avoid ingestion and ensure immediate decontamination of spills with absorbent materials (e.g., vermiculite) .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
- Key Reaction Steps :
- Optimization Strategies :
Yields >75% are achievable with rigorous exclusion of moisture ( ).
Advanced: What analytical techniques are critical for resolving structural or purity discrepancies?
Answer:
- Quantitative Analysis :
- Structural Confirmation :
Advanced: How should researchers address contradictions in reported stability or reactivity data?
Answer:
- Experimental Validation :
- Literature Cross-Referencing : Review SDS updates (e.g., notes revisions based on new data) and prioritize peer-reviewed studies over vendor documentation .
Basic: What safety and toxicity considerations apply to in vivo studies?
Answer:
- Acute Toxicity : While specific data are unavailable, similar imidazole derivatives (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) show LD₅₀ > 500 mg/kg (oral, rat) . Assume Category 4 toxicity (harmful if swallowed) .
- Ecotoxicity : No data available; treat as persistent and avoid environmental release .
Advanced: What are potential biomedical applications of this compound?
Answer:
- Drug Discovery : The imidazole moiety may target histamine receptors or enzyme active sites (e.g., cytochrome P450 inhibitors) .
- Bioorthogonal Chemistry : The primary amine enables conjugation with tetrazine derivatives for click chemistry applications (e.g., antibody-drug conjugates) .
- In Vitro Studies : Test cytotoxicity (MTT assay) and receptor binding (SPR) to prioritize therapeutic candidates .
Advanced: How can researchers mitigate challenges in scaling up synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
